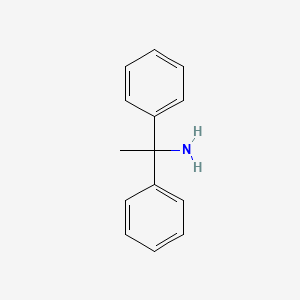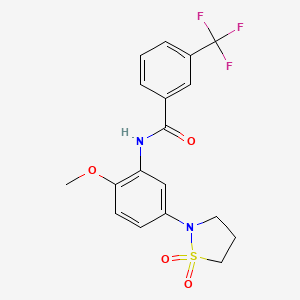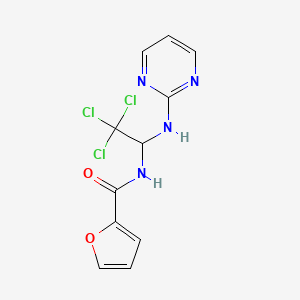
1,1-Diphenylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenylethan-1-amine is an organic compound with the molecular formula C14H15N. It is characterized by the presence of two phenyl groups attached to the same carbon atom, which is also bonded to an amine group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Wirkmechanismus
Target of Action
The primary target of 1,1-Diphenylethan-1-amine is the C=N double bond in the Schiff base derived from 2,2-diphenylethan-1-amine and acetophenone . This Schiff base acts as a substrate for the compound .
Mode of Action
The compound interacts with its target through a process known as proton transfer . This process involves photoexcitation of the Schiff base and coordination of the latter to the central metal atom of the chiral catalyst . This places the substrate molecule in a stable chiral environment to form a transition state . The strongly electronegative atom of the near-neutral solvent attracts the active α-hydrogen from the excited Schiff base molecule to form a negatively charged delocalized π-bond structure . The subsequent proton addition yields a more stable molecular structure to complete the selective proton transfer process .
Biochemical Pathways
The biochemical pathway affected by this compound involves the proton transfer process, which mediates many organic reactions . Proton transfer easily produces isomerized products containing chiral centers and provides a new synthetic approach to such products .
Pharmacokinetics
The compound’s mode of action suggests that its bioavailability may be influenced by the nature of the solvent and the intensity of light during the photoinduced c=n double bond transfer .
Result of Action
The result of the compound’s action is the selective transfer of the C=N double bond in the Schiff base to produce 1,1-diphenyl-N-(1-phenylethyl)methanimine . This process is characterized by high stereoselectivity .
Action Environment
The action of this compound is influenced by environmental factors such as the nature of the solvent and the intensity of light . Solvents containing strong electronegative atoms like oxygen and chlorine, such as alcohols, aldehydes, and carbon tetrachloride, are more effective than other solvents under high light intensity .
Biochemische Analyse
Biochemical Properties
It is known that this compound can participate in various organic reactions .
Molecular Mechanism
It has been used as a substrate in photoinduced C=N double bond transfer reactions . This process involves photoexcitation of the Schiff base and coordination of the latter to the central metal atom of the chiral catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diphenylethan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1,1-diphenylethan-1-imine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . Another method includes the hydroboration of 1,1-diphenylethan-1-imine followed by oxidation to yield the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,1-diphenylethan-1-imine using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diphenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents.
Common Reagents and Conditions
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,1-Diphenylethan-1-amine has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1,1-Diphenylethan-1-amine can be compared with other similar compounds such as:
1,2-Diphenylethan-1-amine: Differing in the position of the phenyl groups, this compound exhibits distinct chemical properties and reactivity.
1,1-Diphenylethan-1-imine: The imine derivative of this compound, which can be converted to the amine through reduction.
1,1-Diphenylethan-1-nitrile: The nitrile derivative, formed through oxidation of the amine.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
1,1-diphenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADXWWLTECVAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)
![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2448002.png)
![1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2448005.png)

![1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2448007.png)
![1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE](/img/structure/B2448008.png)
![1-[1-(2,4-Difluorophenyl)ethyl]-4-(2-fluoropyridine-4-carbonyl)piperazine](/img/structure/B2448011.png)
![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2448012.png)
![tert-butyl 1-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2448015.png)

![(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2448017.png)
![6-Acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2448018.png)
![1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2448020.png)
